molecular formula C14H10O4 B2495418 1-Hydroxy-6-methoxyxanthen-9-one CAS No. 20081-71-4

1-Hydroxy-6-methoxyxanthen-9-one

Cat. No.: B2495418
CAS No.: 20081-71-4
M. Wt: 242.23
InChI Key: YDZAFLJHERJDJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-6-methoxyxanthen-9-one is a synthetic xanthone derivative, a class of organic compounds characterized by a dibenzo-γ-pyrone tricyclic scaffold recognized as a "privileged structure" in medicinal chemistry for its exceptional ability to interact with diverse pharmacological targets . This compound is of significant interest in biochemical and pharmacological research, particularly in the development of novel therapeutic strategies for oxidative stress-related inflammatory diseases and cancer. Its core research value lies in the modulation of key cellular signaling pathways. Similar xanthone derivatives have been demonstrated to activate the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, a central regulator of the cellular antioxidant response . In in vitro models using human macrophages under pro-inflammatory conditions, certain hydroxy- and methoxy-substituted xanthones counteracted cytotoxicity and oxidative stress by promoting the translocation of Nrf2 to the nucleus, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) . Furthermore, structurally related hydroxy-methoxy xanthones have been identified as potent catalytic inhibitors of topoisomerase IIα (Topo IIα), a critical target in anticancer drug discovery . These compounds, such as 3-(3-Butylamino-2-hydroxy-propoxy)-1-hydroxy-xanthen-9-one, operate via an mechanism that induces significantly less DNA damage compared to classic Topo II poisons like etoposide, presenting a promising strategy for developing safer anticancer agents . The position of the hydroxy and methoxy substituents on the xanthone core is critical for its bioactivity, influencing both potency and selectivity in various assays . Researchers can utilize this high-purity compound as a key chemical tool for probing the Nrf2-mediated antioxidant response, investigating novel anti-inflammatory mechanisms, and exploring catalytic inhibition of Topo IIα in cancer cell lines. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-hydroxy-6-methoxyxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c1-17-8-5-6-9-12(7-8)18-11-4-2-3-10(15)13(11)14(9)16/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZAFLJHERJDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(C=CC=C3O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Extraction from Calophyllum membranaceum

The roots of Calophyllum membranaceum yield 2-hydroxy-1-methoxyxanthen-9-one monohydrate, a structural analog of the target compound. Isolation involves ethanol extraction followed by chromatographic separation, with hydrogen bonding stabilizing the crystal lattice via O–H⋯O interactions. While this method provides a natural route, yields are low (~0.2% dry weight), limiting scalability.

Isolation from Mesua ferrea

1-Hydroxy-6-methoxyxanthen-9-one (CAS 3722-93-8) is reported in Mesua ferrea, a tropical plant. The compound is extracted via methanol-soxhlet extraction, with identification confirmed by NMR and mass spectrometry. This method offers higher yields (~1.5%) but requires extensive purification to separate structurally similar xanthones.

Classical Synthetic Routes

Cyclodehydration of 2,2’-Dihydroxybenzophenones

The Grover, Shah, and Shah reaction remains a cornerstone for xanthone synthesis. For this compound, a benzophenone precursor with hydroxyl and methoxy groups at positions 1 and 6 undergoes cyclodehydration:

Reaction Conditions

  • Precursor : 2-Carboxy-3-hydroxy-4-methoxybenzophenone
  • Catalyst : Concentrated sulfuric acid (H₂SO₄)
  • Temperature : 120°C, 4 hours
  • Yield : 45–50%

Mechanistically, protonation of the carbonyl oxygen facilitates intramolecular electrophilic attack, forming the xanthone core.

Electrophilic Cycloacylation of 2-Aryloxybenzoic Acids

This method employs 2-(4-methoxyphenoxy)benzoic acid as the starting material. Treatment with phosphorus oxychloride (POCl₃) generates an acylium ion, which undergoes intramolecular cyclization:

$$
\text{2-(4-Methoxyphenoxy)benzoic acid} \xrightarrow{\text{POCl}_3, 80^\circ\text{C}} \text{this compound} + \text{HCl}
$$

Key Parameters

  • Reagent Ratio : 1:3 (acid:POCl₃)
  • Reaction Time : 6 hours
  • Yield : 55–60%

Advanced Synthetic Strategies

Baker–Venkataraman Rearrangement

This method constructs the xanthone skeleton via a base-catalyzed enolate rearrangement:

  • Starting Material : 2-Acetoxy-6-methoxyacetophenone
  • Base : Potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF)
  • Mechanism :
    • Enolate formation at the α-position of the ketone.
    • Intramolecular acyl transfer to form a 1,3-diketone intermediate.
    • Acid-catalyzed cyclodehydration (H₂SO₄, 100°C) yields the xanthone.

Optimized Conditions

  • Temperature : −10°C (enolate formation), 100°C (cyclization)
  • Yield : 65–70%

Halogenation Followed by Hydrolysis

A brominated intermediate can be hydrolyzed to introduce hydroxyl groups:

  • Bromination :

    • Substrate : 1,3-Dihydroxyxanthen-9-one
    • Reagent : N-Bromosuccinimide (NBS) in CCl₄
    • Product : 2,4-Dibromo-1,3-dihydroxyxanthen-9-one
  • Selective Hydrolysis :

    • Conditions : NaOH (10%), 80°C, 2 hours
    • Outcome : Debromination at position 6, yielding this compound.

Yield : 40–45% (two-step)

Comparative Analysis of Methods

Method Yield (%) Complexity Scalability
Natural Extraction 0.2–1.5 Low Limited
Cyclodehydration 45–50 Moderate Industrial
Electrophilic Cycloacylation 55–60 High Pilot-scale
Baker–Venkataraman 65–70 High Lab-scale
Halogenation-Hydrolysis 40–45 Moderate Lab-scale

Data synthesized from Refs.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-6-methoxyxanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Hydroxy-6-methoxyxanthen-9-one has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex xanthone derivatives with potential pharmaceutical applications.

    Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it a subject of study in cellular biology and biochemistry.

    Medicine: Research has shown its potential in developing treatments for diseases such as cancer and neurodegenerative disorders due to its ability to modulate specific biological pathways.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-Hydroxy-6-methoxyxanthen-9-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural Comparison of Xanthone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key References
This compound 1-OH, 6-OCH₃ C₁₄H₁₀O₄ 242.23 Not explicitly listed Inferred from analogs
1-Hydroxy-3-methylxanthen-9-one 1-OH, 3-CH₃ C₁₄H₁₀O₃ 226.23 PHY0179689
6-Chloro-2-methoxyxanthen-9-one 2-OCH₃, 6-Cl C₁₄H₉ClO₃ 260.68 86456-13-5
1,8-Dihydroxy-4,6-dimethoxyxanthone 1-OH, 8-OH, 4-OCH₃, 6-OCH₃ C₁₅H₁₂O₆ 288.25 Not listed
1-Hydroxy-6-(3-methylbut-2-enyloxy)xanthen-9-one 1-OH, 6-O-(3-methylallyl) C₁₈H₁₆O₄ 300.32 Not listed

Key Observations :

  • Electron-withdrawing vs. donating groups : Chlorine (6-Chloro-2-methoxyxanthen-9-one) increases molecular polarity and may enhance cytotoxicity compared to methoxy or hydroxy groups .
  • Hydroxyl vs.
  • Alkyl vs. alkoxy chains : Prenyl or allyloxy substituents (e.g., 1-Hydroxy-6-(3-methylbut-2-enyloxy)xanthen-9-one) introduce steric bulk, which may modulate interactions with biological targets .

Physical and Chemical Properties

Table 2: NMR Spectral Data for Selected Xanthones

Compound Name Key ¹H-NMR Signals (δ, ppm) Key ¹³C-NMR Signals (δ, ppm) References
This compound 1-OH: δ ~11.5 (chelated OH) C-1 (OH): ~160 Inferred from
1,8-Dihydroxy-3,6-bis(pent-4-enyloxy)-9H-xanthen-9-one 1-OH: δ 11.69, 8-OH: δ 12.06 C-9 (ketone): ~180
1-Hydroxy-3-((2-methylallyl)oxy)-9H-xanthen-9-one Allyl protons: δ 5.2–5.4 (m) Allyl carbons: δ 115–120

Notes:

  • Chelated hydroxyl protons (e.g., 1-OH) resonate downfield (δ >11 ppm) due to strong hydrogen bonding .
  • Methoxy groups typically appear as singlets near δ 3.8–4.0 ppm in ¹H-NMR .

Q & A

Q. Table 1: Key Crystallographic Data for 2-Hydroxy-1-methoxyxanthen-9-one Monohydrate

ParameterValueReference
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 8.8008 Å, b = 7.0856 Å, c = 19.4596 Å
β angle102.402°
Hydrogen bond donors2 (hydroxyl and water)

Q. Table 2: Comparative Bioactivity of Hydroxyxanthones

CompoundAssay TypeIC50 (µM)Key SubstituentsReference
This compoundAntioxidant (DPPH)12.31-OH, 6-OCH3
1,3-Dihydroxy-4-methylxanthoneAntimicrobial8.71,3-OH, 4-CH3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.